Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-(3-amino-4-bromo-1h-pyrazol-1-yl)propanoate

Lipophilicity Drug-likeness ADME prediction

Methyl 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate (CAS 1344054-08-5) is a 3-amino-4-bromopyrazole derivative bearing a methyl propanoate side chain at the N1 position. With a molecular formula of C₇H₁₀BrN₃O₂ and a molecular weight of 248.08 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry programs, particularly for constructing kinase-focused libraries and JAK/STAT pathway modulators.

Molecular Formula C7H10BrN3O2
Molecular Weight 248.08 g/mol
Cat. No. B13643545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-amino-4-bromo-1h-pyrazol-1-yl)propanoate
Molecular FormulaC7H10BrN3O2
Molecular Weight248.08 g/mol
Structural Identifiers
SMILESCOC(=O)CCN1C=C(C(=N1)N)Br
InChIInChI=1S/C7H10BrN3O2/c1-13-6(12)2-3-11-4-5(8)7(9)10-11/h4H,2-3H2,1H3,(H2,9,10)
InChIKeyBXGARYYSUOJIMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate – CAS 1344054-08-5 Procurement & Selection Guide


Methyl 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate (CAS 1344054-08-5) is a 3-amino-4-bromopyrazole derivative bearing a methyl propanoate side chain at the N1 position. With a molecular formula of C₇H₁₀BrN₃O₂ and a molecular weight of 248.08 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry programs, particularly for constructing kinase-focused libraries and JAK/STAT pathway modulators . It is commercially supplied at 98% purity and is typically stored sealed in dry conditions at 2–8°C .

Why Methyl 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate Cannot Be Readily Replaced by Common Analogs


The 3-amino-4-bromopyrazole scaffold is a privileged chemotype in kinase inhibitor design; however, the identity of the N1 side chain profoundly influences both physicochemical properties and downstream synthetic accessibility . The methyl ester variant (CAS 1344054-08-5) occupies a specific parameter space—offering a LogP of 0.79 and a topological polar surface area (TPSA) of 70.14 Ų—that differs measurably from its ethyl ester, carboxylic acid, and positional isomer counterparts . Substituting the methyl ester with an ethyl ester alters lipophilicity and may affect membrane permeability in cellular assays, while the free carboxylic acid introduces a negative charge at physiological pH that can abrogate target binding in hydrophobic pockets. Similarly, the 2-substituted positional isomer (CAS 1248011-74-6) presents a different spatial orientation of the side chain, potentially altering binding mode and synthetic derivatization pathways. These quantifiable differences underscore why generic substitution is inadvisable without rigorous comparative validation.

Quantitative Differentiation of Methyl 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate from Closest Analogs


LogP Comparison: Methyl Ester vs. Ethyl Ester vs. Carboxylic Acid Analogs

The computationally predicted LogP for methyl 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate is 0.7909 . While the ethyl ester analog (CAS 2580188-55-0) is anticipated to exhibit a higher LogP (~1.2–1.5 based on the incremental contribution of an additional methylene carbon, as estimated by fragment-based methods), and the free carboxylic acid (CAS 1171078-69-5) is predicted to have a LogP near −0.5 to 0.0, the methyl ester presents an intermediate lipophilicity profile that balances membrane permeability with aqueous solubility in lead optimization campaigns.

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) Comparison: Methyl Ester vs. Carboxylic Acid Analog

The TPSA of methyl 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate is calculated as 70.14 Ų . The free carboxylic acid analog (CAS 1171078-69-5) is predicted to have a TPSA of approximately 89–95 Ų due to the additional hydrogen-bond donor and acceptor capacity of the COOH group. This ~20–25 Ų difference directly impacts the compound's ability to cross biological membranes, with the methyl ester falling below the common threshold of 90 Ų for blood-brain barrier penetration, whereas the acid analog typically exceeds this threshold.

Polar surface area Membrane permeability Blood-brain barrier penetration

Purity Specification and Commercial Availability: Methyl Ester vs. Positional Isomer

Methyl 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate (CAS 1344054-08-5) is commercially available at 98% purity from multiple suppliers including Chemscene (Cat. CS-0347469) and Leyan (Cat. 1418139), with confirmed stock and room-temperature shipping within the continental US . In contrast, the positional isomer methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate (CAS 1248011-74-6) is listed at 95% purity by AKSci (Cat. 4351DQ) , representing a 3-percentage-point purity differential that can impact reaction yields and byproduct profiles in multistep syntheses.

Chemical purity Procurement specifications Synthetic intermediate quality

Density and Boiling Point: Predicted Physical Property Differentiation

The predicted density of methyl 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate is 1.71 ± 0.1 g/cm³, and its predicted boiling point is 368.2 ± 32.0°C . The ethyl ester analog (CAS 2580188-55-0), with molecular weight 262.10 g/mol, is expected to exhibit a slightly lower density (~1.4–1.6 g/cm³) and a boiling point in the range of 380–400°C. The carboxylic acid (CAS 1171078-69-5), with a lower molecular weight of 234.05, is predicted to have a higher density (~1.8–2.0 g/cm³) due to stronger intermolecular hydrogen bonding. These physical property differences influence solvent selection, distillation conditions, and scale-up logistics.

Physicochemical properties Formulation Scale-up handling

Structural Differentiation for Downstream Derivatization: Linear Propanoate vs. Branched Propanoate Isomer

The target compound features a linear propanoate linker (N1–CH₂–CH₂–COOCH₃) connecting the pyrazole core to the ester group, whereas its positional isomer, methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate (CAS 1248011-74-6), bears a branched propanoate (N1–CH(CH₃)–COOCH₃) . This structural difference affects the conformational flexibility and steric environment around the ester carbonyl, leading to distinct reactivity profiles in amidation, reduction, and hydrolysis reactions. The linear linker provides greater conformational freedom for optimizing target engagement, a critical factor in fragment-based drug design contexts where the aminopyrazole scaffold has been used in JAK1-ATP binding pocket inhibitors [1].

Synthetic accessibility Medicinal chemistry Structure-activity relationship

Optimal Research and Procurement Scenarios for Methyl 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate


Kinase Inhibitor Lead Optimization Requiring CNS-Penetrant Intermediate

With a TPSA of 70.14 Ų (below the 90 Ų CNS permeability threshold) and a LogP of 0.79, this methyl ester is the preferred intermediate over the corresponding carboxylic acid (TPSA ~89–95 Ų) for constructing brain-penetrant JAK or kinase inhibitor candidates. Researchers optimizing aminopyrazole-based ATP-competitive inhibitors should select this compound when BBB penetration is a key design criterion .

Fragment-Based Drug Discovery (FBDD) Employing Aminopyrazole Cores

The linear propanoate linker provides greater conformational flexibility and synthetic accessibility compared to the branched positional isomer (CAS 1248011-74-6), making it the preferred scaffold for fragment growing and merging strategies. The 3-amino group serves as a hydrogen-bond donor/acceptor anchor point, while the 4-bromo substituent enables late-stage diversification via Suzuki–Miyaura or Buchwald–Hartwig cross-coupling [1].

Multistep Synthesis Requiring High-Purity Building Block for Process Scale-Up

The 98% commercial purity (with confirmed stock availability from Chemscene and Leyan) reduces the need for pre-reaction purification steps, improving atom economy and overall yield in multistep synthetic sequences. This 3-percentage-point purity advantage over the 95% purity positional isomer (AKSci) is economically meaningful at kilogram scale, where impurity carry-through can compound and necessitate costly chromatography .

Prodrug Design Leveraging Ester Hydrolysis for Targeted Release

The methyl ester functionality can be selectively hydrolyzed in vivo to the corresponding carboxylic acid by esterases, enabling prodrug strategies where the ester form (LogP 0.79, TPSA 70.14) provides enhanced membrane permeability and the acid form (LogP ~−0.5–0.0, TPSA ~89–95) confers improved solubility and target engagement upon release. This property is particularly relevant for programs targeting intracellular kinase domains .

Quote Request

Request a Quote for Methyl 3-(3-amino-4-bromo-1h-pyrazol-1-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.